N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
CAS No.:
Cat. No.: VC14794821
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N3O2 |
|---|---|
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | N-cycloheptyl-3-methyl-4-oxophthalazine-1-carboxamide |
| Standard InChI | InChI=1S/C17H21N3O2/c1-20-17(22)14-11-7-6-10-13(14)15(19-20)16(21)18-12-8-4-2-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,18,21) |
| Standard InChI Key | OZZINNQNRVHIHI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3CCCCCC3 |
Introduction
N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a synthetic compound belonging to the phthalazine family. It features a bicyclic structure with notable biological and chemical properties, making it a promising candidate for medicinal chemistry research. The compound's molecular formula is , and its molecular weight is approximately 260.33 g/mol.
Structural Features
The compound consists of the following key structural elements:
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Cycloheptyl group: Attached to the nitrogen atom of the phthalazine ring, enhancing lipophilicity.
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Methyl group: Positioned at the 3rd carbon, influencing pharmacokinetics.
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4-Oxo group: Contributing to reactivity.
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Carboxamide functional group: Essential for biological interactions.
These structural features allow diverse chemical reactions and biological interactions, which are critical for its potential applications.
Synthesis
The synthesis of N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves multi-step organic reactions:
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Base Compound Preparation:
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Phthalazine derivatives serve as starting materials.
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Cycloheptylamine is introduced to form the cycloheptyl substitution.
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Acylation Reaction:
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Acetic anhydride or similar agents facilitate the formation of the carboxamide bond.
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Final Product Purification:
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Techniques such as recrystallization or chromatography are employed to achieve high purity.
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The choice of reagents and reaction conditions can influence yield and purity.
Biological Activity
Preliminary studies suggest that N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide exhibits potential biological activities:
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Enzyme Inhibition:
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The phthalazine moiety may act as an inhibitor in biochemical pathways.
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Receptor Modulation:
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The compound’s structure suggests potential receptor antagonism or agonism.
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Pharmacokinetics:
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The lipophilic nature enhances membrane permeability, potentially improving bioavailability.
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Further research is required to elucidate its mechanisms of action and therapeutic potential.
Applications
Potential applications include:
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Medicinal Chemistry:
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Drug development for enzyme inhibition or receptor targeting.
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Biochemical Research:
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Studying interactions with biological macromolecules.
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Synthetic Chemistry:
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Serving as a precursor for novel derivatives.
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Comparative Analysis with Related Compounds
To understand its uniqueness, N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can be compared with other phthalazine derivatives:
| Compound Name | Key Features |
|---|---|
| 3-Methylphthalazine | Simple derivative |
| 1-Hydroxymethylphthalazine | Hydroxymethyl substitution |
| N-(Cyclopropyl)-phthalazine | Cyclopropyl substitution |
The cycloheptyl group in N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide significantly enhances its lipophilicity and biological activity compared to simpler derivatives.
Future Directions
Further studies are necessary to:
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Investigate its pharmacodynamics and pharmacokinetics in vivo.
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Explore its therapeutic potential in enzyme inhibition or receptor modulation.
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Develop novel derivatives with enhanced efficacy and reduced toxicity.
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